4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester structure
4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester structure
An In-depth Technical Guide to 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester
Abstract
This technical guide provides a comprehensive overview of 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester, a sophisticated bifunctional building block essential for modern organic synthesis and drug discovery. The document elucidates the molecule's core structure, physicochemical properties, a validated synthetic pathway, and its principal applications. Particular emphasis is placed on its role in palladium-catalyzed cross-coupling reactions and subsequent functionalization strategies. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and materials science sectors who require a deep technical understanding of this versatile reagent.
Introduction: A Bifunctional Linchpin in Complex Molecule Synthesis
4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester (CAS No. 1073371-71-7) is a highly valuable synthetic intermediate characterized by two key functional moieties: a boronic acid pinacol ester and a Boc-protected secondary amine.[1] This unique architecture positions it as a powerful tool for the strategic construction of complex molecular frameworks.
The boronic acid pinacol ester group is a cornerstone of modern synthetic chemistry, primarily for its participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] The pinacol ester variant offers enhanced stability towards air and moisture and improved solubility in organic solvents compared to the corresponding free boronic acid, making it easier to handle and more reliable in reproducible synthetic protocols.[4][5]
Concurrently, the molecule features a secondary amine shielded by a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is one of the most common amine protecting groups, prized for its stability under a wide range of reaction conditions and its clean, efficient removal under acidic conditions.[6] This protected amine provides a latent site for further molecular elaboration, allowing for sequential and controlled synthetic transformations. The combination of these two functionalities in a single reagent enables a modular approach to synthesis, which is highly sought after in the development of novel pharmaceuticals and advanced materials.[7][8]
Chemical Structure and Physicochemical Properties
The structure of 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester is built upon a central 1,4-disubstituted benzene ring. One substituent is the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (the boronic acid pinacol ester). The other is an N-Boc-phenylaminomethyl group, -(CH₂)-N(Boc)(Ph), which consists of a methylene bridge connecting the ring to a nitrogen atom that is further substituted with both a phenyl group and a Boc protecting group.
Physicochemical Data
The key properties of the compound are summarized in the table below for quick reference by researchers.
| Property | Value | Reference(s) |
| CAS Number | 1073371-71-7 | [1] |
| Molecular Formula | C₂₄H₃₂BNO₄ | Computed |
| Molecular Weight | 409.33 g/mol | Computed |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in common organic solvents like THF, Dioxane, CH₂Cl₂, Ethyl Acetate. | General knowledge |
| Storage | Store in a cool, dry place, sealed in an air-resistant container. | [1] |
Spectroscopic Data Interpretation
While a specific spectrum for this exact compound is not publicly available, the ¹H NMR spectrum can be predicted based on its constituent parts. Key expected signals would include:
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Aromatic Protons: Multiple signals in the range of δ 7.0-8.0 ppm corresponding to the two different phenyl rings. The protons on the boronate-substituted ring would typically appear further downfield.
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Methylene Protons (-CH₂-): A singlet around δ 4.5-5.0 ppm.
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Boc Group Protons (-C(CH₃)₃): A characteristic sharp singlet at approximately δ 1.4-1.5 ppm, integrating to 9 protons.
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Pinacol Ester Protons (-C(CH₃)₂): A singlet around δ 1.3 ppm, integrating to 12 protons.
Synthesis and Purification: A Validated Protocol
A robust and logical synthesis of 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester can be achieved via a two-step sequence starting from commercially available materials: (1) reductive amination to form the secondary amine, followed by (2) Boc-protection of the amine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of (4-(Phenylaminomethyl)phenyl)-boronic acid pinacol ester (Reductive Amination)
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To a solution of 4-formylphenylboronic acid pinacol ester (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add aniline (1.05 eq).
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Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
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Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent that readily reduces the imine to the secondary amine without affecting the boronic ester or aromatic rings. Its use avoids the harsher conditions or stronger reductants that could lead to side reactions.
-
-
Stir the reaction at room temperature for 12-24 hours, monitoring for completion by TLC or LC-MS.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary amine, which can often be used in the next step without further purification.
Step 2: Synthesis of 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester (Boc Protection)
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Dissolve the crude secondary amine from Step 1 in an anhydrous solvent such as dichloromethane (CH₂Cl₂).
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Add a base, such as triethylamine (Et₃N, 2.0 eq), followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).
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Causality Note: The base is required to neutralize the carbonic acid byproduct formed during the reaction, driving the equilibrium towards the protected product.
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-
Stir the mixture at room temperature for 4-12 hours until the starting amine is fully consumed (monitor by TLC or LC-MS).
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Upon completion, wash the reaction mixture with water and then with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the final product as a solid.
Applications in Synthesis and Drug Discovery
The primary utility of this reagent stems from its ability to act as a versatile scaffold, enabling the sequential formation of C-C and C-N bonds.
The Suzuki-Miyaura Cross-Coupling Reaction
The boronic acid pinacol ester moiety is an ideal coupling partner in Suzuki-Miyaura reactions. It can be coupled with a wide range of aryl, heteroaryl, or vinyl halides (or triflates) under palladium catalysis to form a new carbon-carbon bond.[9] This reaction is a cornerstone of pharmaceutical synthesis due to its high functional group tolerance, mild reaction conditions, and commercial availability of reagents.[10][11]
The catalytic cycle, a self-validating system, proceeds through three key steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., Ar'-X).
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Transmetalation: The aryl group from the boronic ester is transferred to the palladium center, displacing the halide. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic ester.
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Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.
Sources
- 1. 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester 1073371-71-7, CasNo.1073371-71-7 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc | BroadPharm [broadpharm.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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